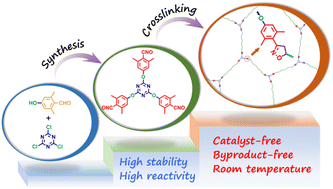Efficient metal-free crosslinking of common propellant binders using nitrile oxide–alkene click ligation†
Polymer Chemistry Pub Date: 2023-11-02 DOI: 10.1039/D3PY01081C
Abstract
The use of isocyanate-free reactions for crosslinking binders is highly desired in solid propellants. The nitrile oxide–alkene click cycloaddition reaction is a promising isocyanate-free reaction due to its metal-free and byproduct-free ligation. In general, ditopic nitrile oxides are synthesized and used as crosslinkers of unsaturated bond-containing polymers, but they are unsuitable for crosslinking common binders containing two reactive end groups due to undesirable chain-extension. Herein, a tritopic nitrile oxide with high stability and high reactivity was synthesized via three simple steps. Thereafter, several matching alkenyl-terminated poly(ethylene oxide-co-tetrahydrofuran) binders were prepared, and the corresponding crosslinking with nitrile oxide was successfully achieved at room temperature based on an efficient nitrile oxide–alkene cycloaddition reaction. All resulting elastomers presented excellent mechanical properties, particularly an obviously improved elongation at break. It is worth mentioning that such metal-free crosslinking can also be well used for the energetic binder poly(3-nitratomethyl-3-methyloxetane) matrix, revealing a versatile method. This work offers a powerful and general isocyanate-free curing strategy, promoting the application of the nitrile oxide–alkene click ligation technique in green crosslinking of propellant binders.


Recommended Literature
- [1] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [2] Ordered interfaces for dual easy axes in liquid crystals
- [3] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [4] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [5] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [6] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [7] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [8] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [9] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [10] Inside front cover

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 16514-83-3
-
CAS no.: 12134-29-1









